2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Overview
Description
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is a heterocyclic compound with a unique structure that includes a fused pyrazole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Scientific Research Applications
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo derivatives, have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It is known that pyrazole derivatives can interact with their targets, such as cdks, and inhibit their activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Given its potential inhibitory effect on cdks, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cell lines, suggesting that 2,3-dihydro-1h-pyrazolo-[1,2-a]pyrazol-4-ium bromide may also have potential anticancer effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and bromination steps .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often employs scalable reactions that can be adapted for larger-scale production. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-pyrazolo[1,2-b]phthalazine-5,10-dione
Comparison: Compared to these similar compounds, 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is unique due to its specific structural features and the presence of a bromide ion.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.BrH/c1-3-7-5-2-6-8(7)4-1;/h1,3-4H,2,5-6H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIONJAZNXKTOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=[N+]2C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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